molecular formula C14H26N2O4 B15308295 Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B15308295
M. Wt: 286.37 g/mol
InChI Key: IOVITUHRWHBMGQ-UHFFFAOYSA-N
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Description

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a Boc-protected amino acid ester featuring a cyclohexylamine core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the methyl ester enhances lipophilicity, making the compound suitable for applications in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its structure combines conformational flexibility (from the cyclohexyl ring) with steric protection, which may influence binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18)

InChI Key

IOVITUHRWHBMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to four structurally related analogs (Table 1), with key differences in substituents, functional groups, and molecular frameworks.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent/Ring Type Functional Group Molecular Weight Key Properties
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate (Target) C₁₄H₂₅N₂O₄* 4-Aminocyclohexyl Methyl ester ~285.36 High lipophilicity, Boc-protected amine
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 4-Aminocyclohexyl Carboxylic acid 257.33 Polar, acidic, reduced membrane permeability
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) C₂₀H₂₉NO₅ 4-Cyclobutylmethoxyphenyl Methyl ester 372.44 Aromatic ring, alkoxy substituent
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate C₁₄H₁₉NO₄ 4-Aminophenyl Methyl ester 265.31 Aromatic amine, planar structure
2-([(tert-Butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid C₁₄H₂₅NO₄ 4-Methylcyclohexyl Carboxylic acid 271.35 Methyl-substituted cyclohexyl, increased steric bulk

*Inferred from structural analogs.

Key Observations:

Cyclohexyl vs. Phenyl Rings: The target compound’s cyclohexyl ring introduces conformational flexibility and reduced aromaticity compared to phenyl analogs like 19b and methyl 2-(4-Boc-aminophenyl)acetate . This may enhance stereoselective interactions in chiral environments, such as enzyme binding pockets.

Ester vs. Acid Functionality :

  • The methyl ester group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to carboxylic acid derivatives (e.g., ), which are more polar (logP ~1.0–1.5). This makes the ester form more suitable for blood-brain barrier penetration in CNS-targeted therapies.

Alkoxy-substituted phenyl analogs (e.g., 19b’s cyclobutylmethoxy group ) may enhance solubility via ether oxygen hydrogen bonding.

Biological Activity

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate, a compound notable for its structural complexity and potential applications in pharmaceutical chemistry, has garnered attention for its biological activities. This article delves into the compound's properties, synthesis, and biological implications based on available research findings.

Compound Overview

  • IUPAC Name : Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
  • Molecular Formula : C14H26N2O4
  • Molecular Weight : Approximately 286.37 g/mol
  • Physical State : Oily liquid or solid depending on synthesis and storage conditions.

The compound's structure includes a methyl ester, an amine group, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity and synthesis pathways.

Synthesis Pathways

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through various methods, typically involving multi-step reactions that start from precursors like 1,4-cyclohexanedione. The synthetic routes often focus on achieving high yields and purity necessary for biological testing.

Potential Pharmacological Applications

  • Neuropharmacology : Given the structural resemblance to known psychoactive drugs such as Cariprazine, this compound may play a role in modulating neurotransmitter activity.
  • Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various therapeutic agents, indicating its importance in drug development processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural characteristics of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate against similar compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate946152-71-2Different cyclic structureLimited data available
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate10934864Hydroxyphenyl substitutionModerate activity against certain bacterial strains

This table illustrates the distinctiveness of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate in terms of potential biological activities and applications.

Case Studies and Research Findings

While direct case studies on methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate are scarce, insights can be drawn from related compounds:

  • Antimicrobial Activity : Similar compounds have exhibited activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. For instance, certain derivatives showed MIC values ranging from 0.5 to 8 µg/mL against these pathogens .
  • Cancer Research : Compounds structurally related to methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate have demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for further exploration in oncological therapies .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Key Reference
Boc ProtectionBoc₂O, NaHCO₃70–85Similar to
Mitsunobu CouplingDEAD, PPh₃60–75Adapted from
Direct AlkylationK₂CO₃, DMF50–65Structural analog in

Advanced: How can researchers optimize the stereochemical outcome during the synthesis of this compound?

Methodological Answer:
The 4-aminocyclohexyl group introduces stereochemical complexity. Strategies include:

  • Chiral Resolution: Use chiral auxiliaries or catalysts during the coupling step. For example, reports enantiomeric control via (2R)- or (2S)-configured starting materials .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) may favor specific transition states. highlights triclinic crystal packing influenced by solvent choice .
  • Temperature Control: Lower temperatures (0–5°C) can reduce epimerization.

Critical Analysis: Contradictions in diastereomer ratios across studies (e.g., 80:20 vs. 90:10) may arise from Boc group steric effects, as noted in for structurally related sulfonates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.40 ppm (Boc tert-butyl), δ 3.60–3.70 ppm (methoxy group), and δ 4.10–4.30 ppm (cyclohexyl protons) (see for analogous shifts) .
    • ¹³C NMR: Confirm Boc carbonyl (δ 155–160 ppm) and ester carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS): ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ ions. reports m/z 372.4 [M+Na]⁺ for a related compound .
  • IR Spectroscopy: Stretch bands for N-H (3300 cm⁻¹) and C=O (1680–1720 cm⁻¹).

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/BandsReference
¹H NMRδ 1.40 (t-Bu), δ 3.63 (OCH₃)
ESI-MSm/z 372.4 [M+Na]⁺
IR1680 cm⁻¹ (C=O)

Advanced: How to resolve contradictions in NMR data when characterizing this compound?

Methodological Answer:
Discrepancies in NMR signals (e.g., cyclohexyl proton splitting) may arise from:

  • Dynamic Effects: Ring flipping in the cyclohexyl group can average signals. Low-temperature NMR (-40°C) can resolve this, as shown in for rigid analogs .
  • Solvent Polarity: CDCl₃ vs. DMSO-d₆ alters hydrogen bonding. notes solvent-dependent shifts for Boc-protected amines .
  • Impurity Interference: Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

Case Study: observed a 0.1 ppm variation in methoxy shifts due to trace water in CDCl₃ .

Safety: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazards: Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) per and .
  • Precautions:
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid inhalation; store in sealed containers at 2–8°C () .
  • Emergency Measures: Rinse eyes with water for 15 minutes () .

Application: How is this compound utilized in the design of bioactive molecules?

Methodological Answer:

  • Drug Intermediate: The Boc group enables peptide coupling (e.g., ’s benzyl ester derivatives for API synthesis) .
  • Structural Motif: The cyclohexylamine moiety mimics natural amino acids in GPR88 agonists () .
  • SAR Studies: Modifications to the ester or Boc group (e.g., ’s sulfonate analogs) probe target binding .

Q. Table 3: Bioactivity Insights

ModificationBiological TargetKey FindingReference
Boc RemovalProtease enzymesEnhanced binding affinity
Cyclohexyl → PhenylGPCRsReduced activity

Advanced: What computational methods support the analysis of this compound’s stability?

Methodological Answer:

  • DFT Calculations: Predict Boc group hydrolysis rates under acidic conditions. ’s crystallographic data (e.g., bond angles) validates computational models .
  • MD Simulations: Assess cyclohexyl ring flexibility in aqueous vs. lipid environments.

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store in airtight vials with desiccants at room temperature () .
  • Long-Term: Freeze at -20°C under nitrogen ( recommends this for Boc-protected analogs) .

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